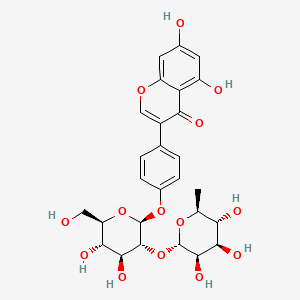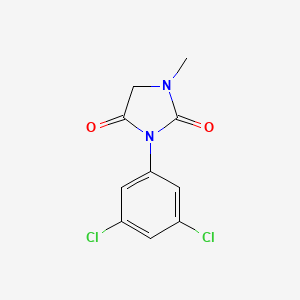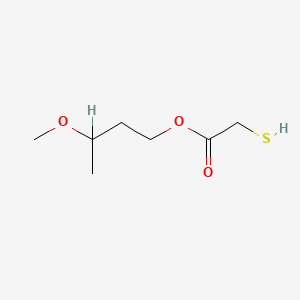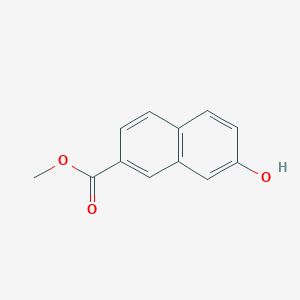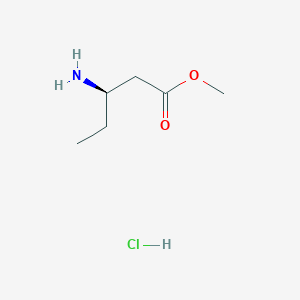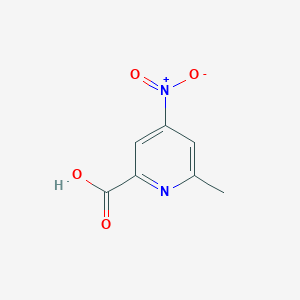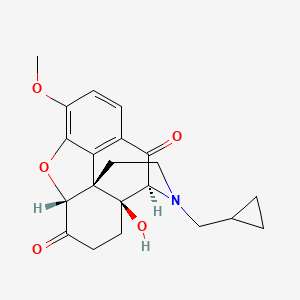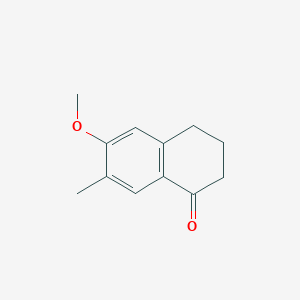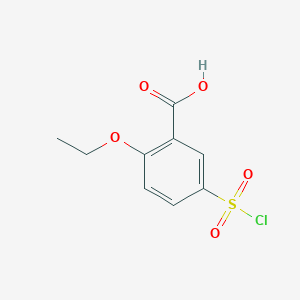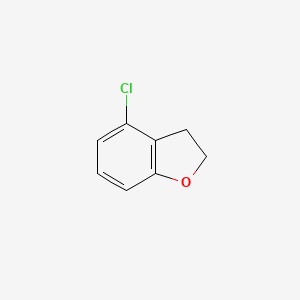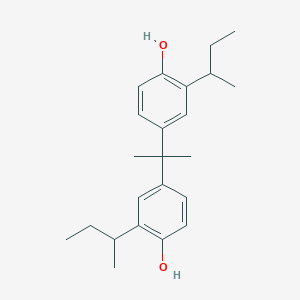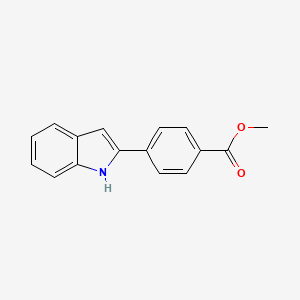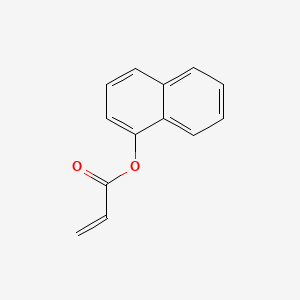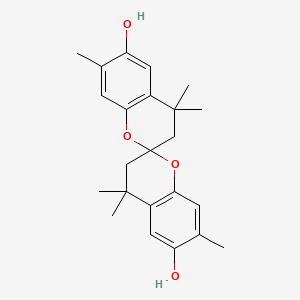
6,6'-Dihydroxy-4,4,4',4',7,7'-hexamethyl-2,2'-spirobichroman
Descripción general
Descripción
6,6’-Dihydroxy-4,4,4’,4’,7,7’-hexamethyl-2,2’-spirobichroman is a highly potent compound that has been extensively studied within the biomedical industry . It has demonstrated remarkable effectiveness against several malignancies, including breast, ovarian, and prostate cancer .
Synthesis Analysis
The synthesis of 6,6’-Dihydroxy-4,4,4’,4’,7,7’-hexamethyl-2,2’-spirobichroman is not explicitly mentioned in the search results. .Molecular Structure Analysis
The molecular formula of 6,6’-Dihydroxy-4,4,4’,4’,7,7’-hexamethyl-2,2’-spirobichroman is C23H28O4 . Its molecular weight is 368.47 .Physical And Chemical Properties Analysis
6,6’-Dihydroxy-4,4,4’,4’,7,7’-hexamethyl-2,2’-spirobichroman is a solid at 20°C . It has a melting point of 210°C . The compound is soluble in alcohol .Aplicaciones Científicas De Investigación
Synthesis and Applications in Polymer Science
Synthesis and Evaluation in Polyimides : A study by Hsiao and Yang (1997) reported the synthesis of a spirobichroman structure-containing diether anhydride, derived from 6,6'-Dihydroxy-4,4,4',4',7,7'-hexamethyl-2,2'-spirobichroman, used to prepare high molecular weight poly(ether imide)s. These poly(ether imide)s were notable for their solubility in organic solvents and the ability to be cast into films with high glass transition temperatures and thermal stability (Hsiao & Yang, 1997).
Development of Polyamides : In another study by the same authors, hexamethylspirobichroman unit-containing dicarboxylic acid was synthesized from 6,6'-Dihydroxy-4,4,4',4',7,7'-hexamethyl-2,2'-spirobichroman. The resulting polyamides were noncrystalline, soluble in various solvents, and could be cast into transparent and tough films. These polyamides exhibited high glass transition temperatures and thermal stability, making them useful for industrial applications (Hsiao & Yang, 1997).
Role in Gas Separation and Membrane Technology
Gas Permeation Properties of Polyimides : Research by Hsiao, Yang, and others explored the synthesis of polyimides from spirobichroman-based dietheramine derived from 6,6'-Dihydroxy-4,4,4',4',7,7'-hexamethyl-2,2'-spirobichroman. These polymers were found to be soluble in polar solvents and could form flexible, tough films, with glass transition temperatures ranging from 137-256°C. They exhibited high thermal stability and were investigated for their potential in gas separation technologies (Hsiao, Yang, et al., 1997).
Influence on Polyimide Chain Packing and Gas Transport : A 2021 study by Wang et al. focused on spirobichroman-based polyimides, investigating their physical properties, gas transport behavior, and chain packing. This research highlighted the role of substituents in enhancing the gas separation performance of these polymers, providing insights into the design of more efficient materials for gas separation applications (Wang et al., 2021).
Safety And Hazards
Propiedades
IUPAC Name |
4,4,4',4',7,7'-hexamethyl-2,2'-spirobi[3H-chromene]-6,6'-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28O4/c1-13-7-19-15(9-17(13)24)21(3,4)11-23(26-19)12-22(5,6)16-10-18(25)14(2)8-20(16)27-23/h7-10,24-25H,11-12H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPPJCHQXOCLCJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1O)C(CC3(O2)CC(C4=C(O3)C=C(C(=C4)O)C)(C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80449019 | |
| Record name | 6,6'-Dihydroxy-4,4,4',4',7,7'-hexamethyl-2,2'-spirobichroman | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80449019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,6'-Dihydroxy-4,4,4',4',7,7'-hexamethyl-2,2'-spirobichroman | |
CAS RN |
40278-59-9 | |
| Record name | 3,3′,4,4′-Tetrahydro-4,4,4′,4′,7,7′-hexamethyl-2,2′-spirobi[2H-1-benzopyran]-6,6′-diol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40278-59-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,6'-Dihydroxy-4,4,4',4',7,7'-hexamethyl-2,2'-spirobichroman | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80449019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-spirobi(6-hydroxy-4,4,7-trimethylchromane) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.230 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



